2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8,11-tetraen-12-yl}-N-(2-hydroxyethyl)acetamide
Description
2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7300^{3,7}]dodeca-3(7),4,8,11-tetraen-12-yl}-N-(2-hydroxyethyl)acetamide is a complex organic compound characterized by its unique tricyclic structure, which includes sulfur and nitrogen atoms
Properties
IUPAC Name |
2-(4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-7-8(2)22-12-11(7)13(20)17-9(6-21-14(17)16-12)5-10(19)15-3-4-18/h6,18H,3-5H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUPKPXDLCHVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=CSC3=N2)CC(=O)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8,11-tetraen-12-yl}-N-(2-hydroxyethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of functional groups. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8,11-tetraen-12-yl}-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8,11-tetraen-12-yl}-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8,11-tetraen-12-yl}-N-(2-hydroxyethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic compound with a similar ring structure but lacking the sulfur and nitrogen atoms.
Toluene: Similar to benzene but with a methyl group attached, used as a solvent and in chemical synthesis.
Ethylbenzene: Another aromatic compound used in the production of styrene.
Xylene: Exists in three isomeric forms and is used as a solvent and in the production of various chemicals.
Uniqueness
What sets 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8,11-tetraen-12-yl}-N-(2-hydroxyethyl)acetamide apart from these similar compounds is its unique tricyclic structure incorporating sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-{4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8,11-tetraen-12-yl}-N-(2-hydroxyethyl)acetamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research data on its biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a unique arrangement of sulfur and nitrogen atoms within its structure. The presence of a hydroxyethyl group enhances its solubility and potentially its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural family. For instance, compounds with analogous structures have shown significant antifungal activity against various pathogens. A comparative analysis of their effectiveness against fungal strains such as Rhizoctonia solani and Botrytis cinerea indicated varying degrees of inhibition (Table 1).
| Compound | R. solani (mm) | B. cinerea (mm) |
|---|---|---|
| Compound A | 65.7 | 0 |
| Compound B | 56.5 | 0 |
| Target Compound | TBD | TBD |
Cytotoxicity Studies
In vitro cytotoxicity studies are crucial for assessing the safety profile of new compounds. For example, similar derivatives have been tested against human cancer cell lines to determine their IC50 values. The target compound's cytotoxicity remains to be fully explored; however, preliminary results from related compounds suggest a need for further investigation into their mechanisms of action and selectivity towards cancer cells.
The proposed mechanism involves the interaction with specific cellular targets that may include enzymes or receptors involved in cell proliferation and apoptosis pathways. Molecular docking studies indicate potential binding affinity to key proteins involved in cancer growth regulation.
Case Studies
One notable case study involved the synthesis and evaluation of a related compound that demonstrated promising results in preclinical models for treating leukemia. The study highlighted the importance of structural modifications in enhancing biological activity while minimizing toxicity (Reference ).
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with This compound :
- In Vivo Studies : Transitioning from in vitro to in vivo models to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
